5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the triazolo[1,5-a]pyrimidine ring. It has garnered significant interest in the fields of medicinal and agricultural chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell division .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . It has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine interacts with several enzymes and proteins. For instance, it has been described as a potential inhibitor of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
The cellular effects of this compound are significant. It has been shown to exhibit cytotoxic activities against various cell lines . For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been suggested that this compound exerts its effects at the molecular level by inhibiting CDK2/cyclin A2 . This inhibition could potentially lead to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits significant inhibitory activity against CDK2/cyclin A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate substituted phenols or anilines with the intermediate this compound in the presence of anhydrous potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred at 30°C for 6-12 hours, followed by the addition of water to precipitate the product . The formed solid is filtered, washed with water, and dried under vacuum to obtain the desired compound with yields ranging from 50% to 90% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF) at room temperature.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include various substituted triazolopyrimidines, depending on the nucleophile used in the reaction .
Scientific Research Applications
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of antibacterial, antifungal, antiviral, and anticancer agents.
Agricultural Chemistry: The compound is explored for its potential as a herbicide and fungicide.
Coordination Chemistry: It serves as a versatile linker to various metals, forming coordination compounds with significant biological activities.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar structural features but with methyl groups instead of chlorine atoms.
5,7-Diethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another similar compound with ethyl groups at the 5th and 7th positions.
Uniqueness
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity compared to its methyl and ethyl analogs. The chlorine atoms enhance the compound’s potential for nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKFTGMXROMIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542108 | |
Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78706-26-0 | |
Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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